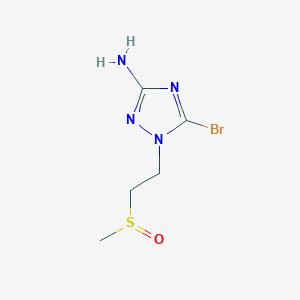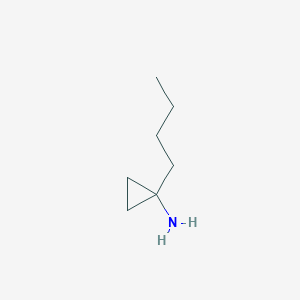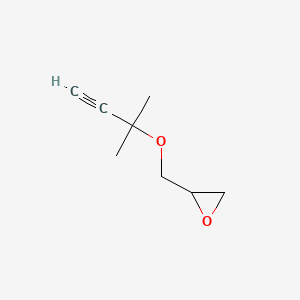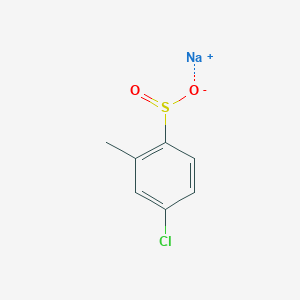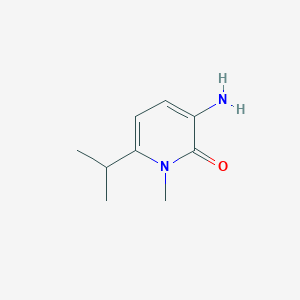
3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a methyl group, and an isopropyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in the presence of a carboxylic acid group.
1-Methyl-3-amino-6-(propan-2-yl)pyridin-2-one: Similar in structure but lacks the dihydro component.
Uniqueness
3-Amino-1-methyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and isopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-1-methyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-5-4-7(10)9(12)11(8)3/h4-6H,10H2,1-3H3 |
InChI Key |
ZRABZLGQKSLRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


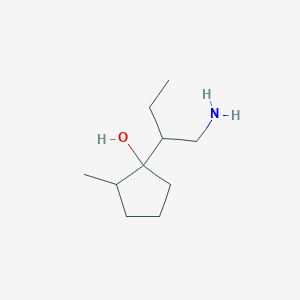
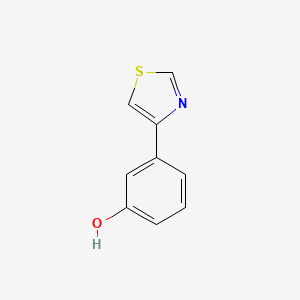

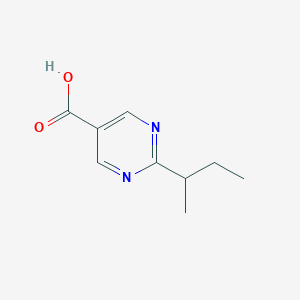
![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
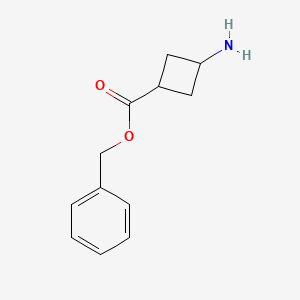
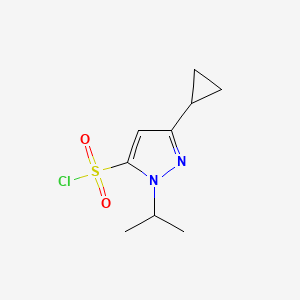
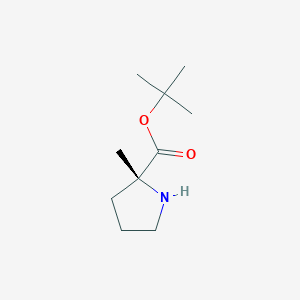
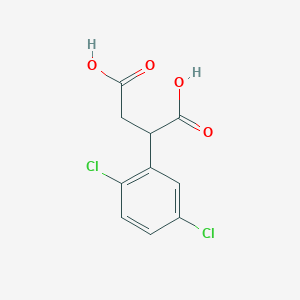
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
